molecular formula C14H12N2O5S B14447477 1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- CAS No. 75476-93-6

1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy-

Cat. No.: B14447477
CAS No.: 75476-93-6
M. Wt: 320.32 g/mol
InChI Key: GZMUIZGBSSTJPC-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The specific structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- typically involves multi-step organic reactions The process may start with the sulfonation of naphthalene to introduce the sulfonic acid group

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale sulfonation and cyclization reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are critical to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- involves its interaction with specific molecular targets. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid: A simpler compound without the pyrazole ring.

    2-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group in a different position.

    Pyrazole derivatives: Compounds containing the pyrazole ring but lacking the naphthalene structure.

Uniqueness

1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- is unique due to the combination of the naphthalene and pyrazole structures, which may confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

75476-93-6

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

3-hydroxy-7-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C14H12N2O5S/c1-8-4-14(18)16(15-8)10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,19,20,21)

InChI Key

GZMUIZGBSSTJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O

Origin of Product

United States

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